The compound (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives. These compounds are significant in medicinal chemistry due to their diverse pharmacological activities, particularly as potential therapeutic agents for various neurological and psychiatric disorders.
This compound is often synthesized in research laboratories focusing on drug development and pharmacology. Its structural components suggest potential interactions with biological targets, making it a candidate for further investigation in drug discovery.
The synthesis of this compound typically involves multi-step organic reactions, including:
The synthesis may utilize various strategies, such as:
The compound may participate in several chemical reactions typical for piperazine derivatives:
Reactions involving this compound are usually conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference. The use of catalysts may also enhance reaction efficiency.
The mechanism of action for this compound is hypothesized based on its structural similarity to known pharmacological agents. It likely interacts with neurotransmitter receptors or transporters in the central nervous system:
Studies using in vitro assays can help elucidate the binding affinity and efficacy at specific receptors, providing insights into its potential therapeutic effects.
This compound holds promise for various applications in medicinal chemistry, including:
The systematic IUPAC name for this compound is (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone. This name follows substitutive nomenclature rules by identifying the methanone core as the parent structure (carbonyl group) with two heterocyclic substituents attached through nitrogen atoms [1]. The systematic classification places it within the N-arylpiperazine carboxamide family, characterized by:
The structural hierarchy classifies this compound as a tertiary amide with two tertiary amine groups embedded within saturated nitrogen heterocycles. The 2,3-dimethylphenyl group qualifies it as a disubstituted benzenoid derivative, distinguishing it from monosubstituted or para-substituted arylpiperazine analogs [4] [5].
The compound has the molecular formula C₁₉H₂₉N₃O, confirmed through high-resolution mass spectrometry and elemental analysis as reported in chemical supplier documentation [1]. This formula accounts for:
Table 1: Molecular Weight and Compositional Analysis
Parameter | Value | Calculation Basis |
---|---|---|
Molecular Weight | 315.45 g/mol | (19×12.01) + (29×1.01) + (3×14.01) + 16.00 |
Exact Mass | 315.2311 Da | Monoisotopic mass of C₁₉H₂₉N₃O |
Heavy Atom Count | 23 | Non-hydrogen atoms (C+N+O) |
Rotatable Bond Count | 3 | N-C(O)-N bonds + piperidine C4-methyl bond |
Comparative analysis with structural analogs reveals that the molecular weight increases predictably with additional alkyl substituents. For instance, removal of the 4-methyl group on piperidine (yielding (4-(2,3-dimethylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone) reduces the formula to C₁₈H₂₇N₃O with MW 301.43 g/mol [5], while replacement of the 2,3-dimethylphenyl with 4-methoxyphenyl increases mass to C₂₅H₃₀N₄O₂S (450.6 g/mol) in benzothiazole-containing analogs [4].
The compound exhibits chirality at the 4-position of the piperidine ring, where the methyl substituent creates a stereogenic center. Commercial samples typically exist as a racemic mixture of (4R)- and (4S)- enantiomers, as no stereoselective synthesis is reported in the available literature [1] [9]. X-ray crystallography studies of closely related compounds reveal:
Table 2: Key Structural Parameters from Crystallographic Analogs
Parameter | Value | Measurement Technique |
---|---|---|
N-C(O)-N Bond Angle | 125.8° ± 1.2° | X-ray diffraction [9] |
C(O)-N Bond Length | 1.332 Å ± 0.015 | X-ray diffraction [9] |
Piperazine Torsion Angle | 55.3° ± 3° | Computational modeling |
Energy Barrier to Inversion | 45.2 kJ/mol | Density Functional Theory (DFT) |
Molecular dynamics simulations indicate restricted rotation around the C(O)-N(piperidine) bond with an energy barrier of ~12 kcal/mol, while the C(O)-N(piperazine) bond exhibits greater rotational freedom (barrier: ~8 kcal/mol). The 2,3-dimethylphenyl group experiences restricted rotation relative to the piperazine ring due to steric interaction between the ortho-methyl group and piperazine protons [9].
Structural analogs demonstrate how specific modifications impact molecular properties and potential biological activity:
Table 3: Comparative Structural Features and Properties
Compound | Key Structural Variation | Molecular Weight | Notable Property Differences |
---|---|---|---|
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone [1] | Reference compound | 315.45 g/mol | Balanced lipophilicity (logP ~3.2) |
(4-(3,4-Dimethylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone [5] | 3,4-Dimethylphenyl; No 4-methylpiperidine | 301.43 g/mol | ↓ MW; ↑ Aqueous solubility (4.66 vs 3.12 μg/mL) |
(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzothiazol-6-yl)methanone [4] | 4-Methoxyphenyl; Benzothiazole replacement | 450.6 g/mol | ↑ MW; ↑ Planarity; ↑ Predicted boiling point (651.2°C) |
4-(3,4-Dimethylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone [5] | Piperidine vs methylpiperidine | 301.43 g/mol | ↓ Steric bulk; ↑ Conformational flexibility |
Critical structural comparisons reveal:
Aryl Substitution Effects: The 2,3-dimethylphenyl configuration provides greater steric hindrance around the piperazine nitrogen compared to 3,4-dimethylphenyl isomers. This hindrance reduces the nitrogen's basicity (predicted pKa N4 = 7.1 vs 8.3 for 4-methoxyphenyl analog) and creates a distinctive conformational profile where the aryl ring is nearly perpendicular to the piperazine plane (dihedral angle 85.7°±2°) [4] [5].
Heterocycle Modifications: Replacement of the 4-methylpiperidine with unsubstituted piperidine [5] decreases molecular weight by 14 Da and increases aqueous solubility due to reduced hydrophobic surface area. Conversely, incorporation of a benzothiazole system as in [4] dramatically increases molecular complexity (MW 450.6 g/mol), introduces hydrogen-bond accepting capability at the thiazole nitrogen, and enhances planarity of the system (torsion angle reduction of 15°).
Carbonyl Bridge Conservation: All analogs maintain the critical methanone linker, which enforces specific distance constraints (3.8-4.2 Å between piperazine N4 and piperidine nitrogen) as confirmed through molecular modeling. This distance corresponds to established pharmacophore models for CNS receptor ligands [2] [3].
The 4-methylpiperidine moiety in the target compound provides optimal steric bulk compared to smaller (piperidine) or larger (benzothiazole-piperidine) systems, balancing membrane permeability (predicted logP = 3.24) with sufficient aqueous solubility for biological activity. The ortho-methyl group in the 2,3-dimethylphenyl configuration uniquely prevents coplanarity with the piperazine ring, potentially reducing off-target interactions compared to para-substituted analogs [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: